3-Fluoro-2-methylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHKRWDGHYRXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 2 Methylbenzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of molecular structures, offering unparalleled insight into the chemical environment of individual atoms. For 3-Fluoro-2-methylbenzenesulfonamide, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a definitive assignment of its atomic connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. While specific experimental data for this compound is not widely available in the public domain, a theoretical analysis based on established principles of NMR spectroscopy allows for a predicted spectrum.
The aromatic region of the ¹H NMR spectrum is expected to display a complex multiplet system arising from the three adjacent protons on the benzene (B151609) ring. The proton at C6, flanked by the sulfamoyl group and a carbon atom, would likely appear as a doublet of doublets. The proton at C4, situated between a carbon and the fluorine-bearing carbon, would also be anticipated to be a doublet of doublets, with its chemical shift influenced by the electronegative fluorine atom. The proton at C5, positioned between two carbons, would likely present as a triplet or a more complex multiplet due to coupling with the adjacent protons.
The methyl group protons at C2 would give rise to a singlet, shifted downfield due to the proximity of the aromatic ring and the deshielding effect of the fluorine atom. The two protons of the sulfonamide (SO₂NH₂) group would be expected to appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration, due to hydrogen bonding and exchange phenomena.
A patent for a more complex molecule containing the this compound moiety reports ¹H NMR data, though it should be interpreted with caution as the chemical shifts will be influenced by the larger structure. google.com
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic-H (C4, C5, C6) | 7.0 - 8.0 | Multiplet |
| Methyl-H (C2) | ~2.3 | Singlet |
| Amide-H (NH₂) | Variable | Broad Singlet |
Note: This table is based on theoretical predictions and general ranges for similar structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, seven distinct carbon signals are expected.
The carbon atom directly bonded to the fluorine atom (C3) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shift of this carbon would also be significantly downfield due to the high electronegativity of fluorine. The carbon atom bearing the methyl group (C2) and the carbon attached to the sulfonamide group (C1) would also have distinct chemical shifts. The remaining three aromatic carbons (C4, C5, and C6) would appear in the typical aromatic region, with their specific shifts influenced by the substituents and their relative positions. The methyl carbon would be found in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 135 - 145 |
| C2 | 120 - 130 |
| C3 | 155 - 165 (with large ¹JCF) |
| C4 | 115 - 125 |
| C5 | 125 - 135 |
| C6 | 120 - 130 |
| Methyl-C | 15 - 25 |
Note: This table is based on theoretical predictions and general ranges for similar structures. Actual experimental values may vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Investigations
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. huji.ac.ilnih.gov
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This chemical shift is sensitive to the electronic environment, and its value can provide further confirmation of the substitution pattern on the benzene ring. colorado.edu The fluorine signal would likely be a multiplet due to coupling with the adjacent aromatic protons (H4 and H2, though the latter is substituted with a methyl group).
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₇H₈FNO₂S), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula with a high degree of confidence. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass.
General Mass Spectroscopic Characterization
Standard electron ionization mass spectrometry (EI-MS) would provide a mass spectrum characterized by a molecular ion peak and a series of fragment ions. The fragmentation pattern offers valuable structural information. For this compound, key fragmentation pathways would likely involve:
Loss of the sulfamoyl radical (•SO₂NH₂): This would result in a significant fragment ion corresponding to the 3-fluoro-2-methylphenyl cation.
Loss of sulfur dioxide (SO₂): Cleavage of the C-S and S-N bonds could lead to the loss of SO₂.
Cleavage of the methyl group: Loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragments is a plausible pathway.
Rearrangement reactions: As with many aromatic compounds, rearrangements may occur, leading to characteristic fragment ions.
The analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental Infrared (IR) spectroscopy data for this compound is not available in the surveyed scientific literature and databases. Therefore, a table of characteristic absorption bands and a detailed interpretation of its spectrum cannot be compiled.
X-ray Diffraction Studies for Solid-State Conformational Analysis and Crystal Structure Determination
No publicly accessible X-ray diffraction studies have been performed on this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key intermolecular interactions is not available. A data table of crystallographic parameters cannot be generated.
Computational Chemistry and Theoretical Investigations of 3 Fluoro 2 Methylbenzenesulfonamide
Density Functional Theory (DFT) and Ab Initio Calculations
DFT calculations are instrumental in determining the electronic structure of 3-Fluoro-2-methylbenzenesulfonamide. By solving approximations of the Schrödinger equation, these methods can map the electron density and define the shapes and energies of molecular orbitals. Central to understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are crucial for predicting how the molecule interacts with other chemical species. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the sulfonamide group, while the LUMO would likely be located over the benzene (B151609) ring and the electron-withdrawing sulfonyl moiety. The precise distribution is influenced by the interplay between the electron-donating methyl group and the electron-withdrawing fluorine and sulfonamide groups.
From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the molecule's reactivity. researchgate.net These descriptors provide a quantitative basis for understanding the molecule's electronic behavior. nih.gov
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. researchgate.net
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. researchgate.net
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A higher hardness value indicates greater stability. nih.gov
Chemical Potential (μ): The negative of electronegativity, μ = -χ. researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η). researchgate.net
Table 1: Predicted Quantum Chemical Parameters for this compound (Illustrative) Note: These are illustrative values based on typical DFT calculations for similar aromatic sulfonamides and are not from a specific experimental study on this compound.
| Parameter | Symbol | Formula | Predicted Value (Illustrative) |
| HOMO Energy | EHOMO | - | -6.8 eV |
| LUMO Energy | ELUMO | - | -1.2 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.6 eV |
| Ionization Potential | I | -EHOMO | 6.8 eV |
| Electron Affinity | A | -ELUMO | 1.2 eV |
| Electronegativity | χ | (I+A)/2 | 4.0 eV |
| Chemical Hardness | η | (I-A)/2 | 2.8 eV |
| Electrophilicity Index | ω | μ²/2η | 2.86 eV |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored based on the local electrostatic potential, where red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue indicates electron-deficient regions (positive potential) that are favorable for nucleophilic attack. researchgate.netwolfram.com Green and yellow represent areas with near-zero or intermediate potential, respectively. researchgate.net
For this compound, an MEP map would reveal distinct regions of charge concentration:
Negative Potential (Red/Yellow): The most negative potential is expected to be localized on the oxygen atoms of the sulfonamide group due to their high electronegativity and lone pairs of electrons. The nitrogen atom of the sulfonamide and the fluorine atom would also exhibit negative potential, making these sites favorable for interactions with electrophiles or hydrogen bond donors. researchgate.net
Positive Potential (Blue): The most positive potential would be found on the hydrogen atoms of the sulfonamide (-SO₂NH₂) and the methyl (-CH₃) groups. researchgate.net These electron-deficient sites are the primary locations for nucleophilic attack.
Aromatic Ring: The benzene ring itself would display a complex potential distribution, influenced by the attached functional groups. The region near the electron-donating methyl group may be slightly more electron-rich compared to the areas influenced by the electron-withdrawing fluorine and sulfonamide groups.
In addition to MEP, Mulliken charge analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule. scholarsresearchlibrary.com This analysis for this compound would likely show significant negative charges on the oxygen, nitrogen, and fluorine atoms, and positive charges on the sulfur, carbon, and hydrogen atoms, consistent with the qualitative picture provided by the MEP map. scholarsresearchlibrary.com
Theoretical vibrational analysis using DFT is a powerful method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding motions can be predicted. researchgate.net These calculations are crucial for confirming the molecular structure and understanding the bonding characteristics.
For this compound, DFT calculations would predict characteristic vibrational frequencies for its functional groups. The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical method. researchgate.net
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) Note: These are representative frequency ranges based on DFT calculations for molecules with similar functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Asymmetric & Symmetric Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Methyl) | Asymmetric & Symmetric Stretching | 2980-2870 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1310 |
| S=O (Sulfonamide) | Symmetric Stretching | 1170-1150 |
| C=C (Aromatic) | Ring Stretching | 1600-1450 |
| C-F | Stretching | 1250-1000 |
| S-N | Stretching | 950-900 |
Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Visible) of the molecule. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the transition energies (wavelengths) and oscillator strengths (absorption intensities), help in interpreting experimental UV-Vis spectra and understanding the electronic transitions, such as π → π* transitions within the benzene ring. nih.gov
Molecular Dynamics and Conformational Search Algorithms
While DFT provides insights into a static molecular structure, molecular dynamics (MD) simulations and conformational search algorithms explore the molecule's flexibility and the relative energies of its different spatial arrangements (conformers).
This compound has several rotatable bonds, primarily the C-S (aryl-sulfur) and C-N bonds. Rotation around these bonds gives rise to different conformers. The energy required to rotate around a specific bond is known as the torsional barrier. nih.gov Computational methods can systematically rotate a dihedral angle and calculate the corresponding energy change, thus mapping the torsional potential. researchgate.net
For this molecule, the analysis would focus on the rotation of the sulfonamide group relative to the benzene ring. Steric hindrance between the ortho-methyl group and the bulky sulfonamide group would likely create a significant rotational barrier, influencing the preferred conformation. rsc.org Similarly, interactions between the sulfonamide hydrogens and the adjacent fluorine atom would play a role. The calculations would identify the lowest energy (most stable) conformers and the transition states that separate them, providing a detailed understanding of the molecule's conformational preferences. researchgate.net
The potential energy surface (PES) is a multidimensional landscape that represents the potential energy of a molecule as a function of its geometric coordinates. youtube.comchemrxiv.org For a complex molecule like this compound, the PES is intricate, with numerous valleys (local energy minima) corresponding to stable or metastable conformers, and mountain passes (saddle points) representing the transition states between them. um.es
In Silico Studies of Molecular Interactions and Recognition
In silico studies are instrumental in elucidating the molecular interactions and recognition processes involving this compound. These computational techniques simulate the compound's behavior at an atomic level, offering a detailed perspective on its interaction with other molecules. The focus of these studies is on the methodologies employed to understand these interactions, rather than the specific biological outcomes.
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov For this compound, this methodology involves several key steps:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target receptor, often a protein, is obtained from crystallographic data or homology modeling. The structure of this compound is generated and optimized using computational chemistry software.
Defining the Binding Site: A specific region on the receptor, known as the binding site or active site, is defined for the docking calculations.
Conformational Sampling: The docking algorithm systematically explores various conformations of this compound and its possible orientations within the defined binding site. nih.gov
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each generated pose, and these poses are then ranked. nih.gov The scoring function considers various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.
The results of a molecular docking study are typically presented in a table that summarizes the binding energies and interaction types.
| Parameter | Description |
| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction between the ligand and the receptor. |
| Interacting Residues | The specific amino acid residues in the receptor's binding site that interact with the ligand. |
| Interaction Type | The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking. |
To further investigate the stability and dynamics of the complex formed between this compound and its target receptor, molecular dynamics (MD) simulations are employed. nih.gov This methodology provides a time-dependent view of the molecular system. The typical workflow for an MD simulation includes:
System Setup: The docked complex is placed in a simulation box, which is then solvated with water molecules and ions to mimic physiological conditions.
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system. youtube.com This is often done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature). youtube.com
Production Run: The simulation is run for an extended period, during which the trajectory of each atom is calculated by integrating Newton's laws of motion. nih.gov
Analysis: The resulting trajectory is analyzed to understand the stability of the complex, the nature of the interactions over time, and any conformational changes.
Key parameters analyzed from an MD simulation are often presented in tabular format:
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone atoms from their initial position, indicating the stability of the protein-ligand complex. |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation. |
Quantum chemical calculations, such as Density Functional Theory (DFT), are utilized to investigate the electronic properties of this compound. nih.gov These methods provide a more accurate description of the electronic structure and can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms in the molecule.
Calculate Molecular Properties: Compute properties such as the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). nih.gov
Analyze Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule, which can be compared with experimental data. prensipjournals.com
The data from quantum chemical calculations can be summarized as follows:
| Calculated Property | Description |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relates to the molecule's chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, which helps in identifying regions prone to electrophilic and nucleophilic attack. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
Mechanistic Studies of Reactions Involving 3 Fluoro 2 Methylbenzenesulfonamide
Elucidation of Reaction Pathways and Identification of Intermediates
The elucidation of a reaction pathway involves mapping out the step-by-step transformation of reactants into products. This process includes the identification of any transient species, known as intermediates, that are formed and consumed during the reaction. khanacademy.org
In hypothetical reactions involving 3-fluoro-2-methylbenzenesulfonamide, the reaction pathway would be highly dependent on the reagents and conditions employed. For instance, in an electrophilic aromatic substitution reaction, the fluorine and methyl groups would act as directing groups, influencing the position of substitution on the benzene (B151609) ring. The sulfonamide group, being deactivating, would also play a crucial role.
Intermediates in such reactions are typically highly reactive and short-lived. For example, in electrophilic aromatic substitution, an arenium ion (or sigma complex) would be a key intermediate. The stability of this intermediate, influenced by the electronic effects of the substituents, would determine the regioselectivity of the reaction.
Determination of Rate-Determining Steps and Kinetic Profiles
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (M) | Initial [Reagent X] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |
This table illustrates how initial rate data can be used to determine the rate law. In this hypothetical case, the reaction is first order with respect to this compound and second order with respect to Reagent X.
Isolation and Characterization of Reaction Byproducts and Transient Species
The analysis of a reaction is not complete without the identification of any byproducts that may have formed alongside the desired product. The formation of byproducts can provide valuable clues about competing reaction pathways. Transient species, such as free radicals or carbocations, are often too unstable to be isolated directly. However, their presence can be inferred through trapping experiments or spectroscopic techniques.
In the synthesis or subsequent reactions of this compound, potential byproducts could arise from side reactions such as over-substitution, rearrangement, or decomposition. For example, under harsh conditions, the sulfonamide group could be hydrolyzed, or the methyl group could be oxidized.
Table 2: Potential Byproducts in a Hypothetical Reaction of this compound
| Byproduct Name | Plausible Origin |
| 2-Methyl-3-fluorobenzenesulfonic acid | Hydrolysis of the sulfonamide group |
| 3-Fluoro-2-(bromomethyl)benzenesulfonamide | Radical bromination of the methyl group |
| Disubstituted benzenesulfonamide (B165840) derivatives | Further electrophilic substitution |
Isotopic Labeling Experiments for Mechanistic Probes
Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction. nih.gov By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium (B1214612), or ¹⁴N with ¹⁵N), chemists can gain detailed insights into bond-breaking and bond-forming processes. researchgate.netnih.govthieme-connect.de
Deuterium Labeling Studies for C-H Activation Pathways
Deuterium labeling can be employed to investigate reactions that involve the breaking of a carbon-hydrogen bond. The difference in bond strength between a C-H and a C-D bond can lead to a "kinetic isotope effect" (KIE), where the deuterated compound reacts at a different rate than the non-deuterated one. rsc.orgyoutube.com A significant KIE is a strong indication that the C-H bond is broken in the rate-determining step. nih.gov
For this compound, deuterium could be incorporated into the methyl group (CD₃) or at specific positions on the aromatic ring. Studying the rates of reactions such as oxidation or electrophilic substitution with these labeled compounds could reveal whether the corresponding C-H bond is cleaved in the slowest step of the reaction.
Nitrogen-15 (¹⁵N) Labeling for Sulfonamide Bond Formation Processes
Nitrogen-15 (¹⁵N) labeling is an invaluable tool for studying the mechanisms of reactions involving nitrogen-containing functional groups. In the context of this compound, ¹⁵N labeling of the sulfonamide group would allow for the detailed investigation of its formation and subsequent reactions.
For instance, in the synthesis of this compound from the corresponding sulfonyl chloride and an ¹⁵N-labeled amine, the isotopic label would be incorporated into the final product. Subsequent analysis, for example by mass spectrometry or NMR spectroscopy, could track the nitrogen atom through a multi-step process, confirming its pathway and ruling out alternative mechanisms. Such studies are crucial in understanding the degradation and transformation of sulfonamides in various environments. nih.gov
Investigation of Specific Reaction Classes and Catalytic Cycles
The principles of mechanistic studies can be applied to various reaction classes involving this compound. For example, in transition-metal-catalyzed cross-coupling reactions, the compound could serve as a substrate. Understanding the catalytic cycle, which typically involves steps like oxidative addition, transmetalation, and reductive elimination, is essential for optimizing the reaction and developing new catalysts.
Theoretical studies, such as those employing density functional theory (DFT), can provide valuable insights into the energies of intermediates and transition states, complementing experimental findings. nih.govresearchgate.netnih.gov While specific catalytic applications for this compound are not widely reported, its structure suggests potential for use in reactions such as C-H activation or as a ligand in catalysis. nih.gov
Radical-Mediated Transformations, including Remote C(sp³)-H Functionalization and Thiolation
Radical-mediated reactions offer powerful methods for C-H bond functionalization, allowing for the modification of otherwise inert positions in a molecule. In the context of this compound, these transformations often proceed through nitrogen-centered radicals.
Remote C(sp³)-H Functionalization: A common strategy for remote C(sp³)-H functionalization involves the in-situ generation of a nitrogen-centered radical from a sulfonamide precursor. rsc.org For substrates derived from this compound (e.g., N-alkyl derivatives), a nitrogen-centered radical can be formed, which then participates in an intramolecular 1,5-hydrogen atom transfer (1,5-HAT). This process selectively abstracts a hydrogen atom from a carbon at the δ-position, generating a carbon-centered radical that can be trapped by various reagents. rsc.orgresearchgate.net
The mechanism typically follows these key steps:
Radical Initiation: A nitrogen-centered radical is generated from an N-functionalized derivative of this compound. This can be achieved, for example, by reacting an N-fluoro derivative with a silyl (B83357) radical under visible light irradiation. rsc.org
1,5-Hydrogen Atom Transfer (1,5-HAT): The highly reactive N-radical abstracts a hydrogen atom from a C(sp³)-H bond at the δ-position of an alkyl chain attached to the nitrogen, forming a more stable C-centered radical. researchgate.net
Radical Trapping/Functionalization: The newly formed carbon radical can undergo various transformations, such as heteroarylation, cyanation, or azidation, depending on the reaction partners present. rsc.orgnih.gov
Computational and experimental studies on similar systems, such as those using N-fluorobenzenesulfonimide (NFSI), show that an adduct between a copper catalyst and the N-sulfonimidyl radical can act as the hydrogen-atom transfer (HAT) agent. nih.gov The selectivity for specific C-H bonds is governed by the relative energy barriers of the HAT step. nih.gov
Radical-Mediated Thiolation: Thiolation involving this compound can be envisioned through radical pathways. Thiyl radicals (RS•), generated from thiols or disulfides, are versatile intermediates for C-S bond formation. nih.gov In one potential mechanism, a thiyl radical adds to an activated derivative of the sulfonamide.
Alternatively, transition-metal catalysis, such as with ruthenium, can facilitate directed C-H thiolation. In such a process involving a related benzoxazinone (B8607429) system, the reaction proceeds via ortho-C-H activation, with the directing group guiding the metal catalyst to the specific C-H bond. A plausible catalytic cycle involves the formation of a ruthenacycle intermediate, followed by reaction with a diaryl disulfide to yield the thiolated product. rsc.org While not a purely radical-mediated process in the initiation, radical intermediates are often invoked in the subsequent steps.
Table 1: Key Steps in Radical-Mediated C(sp³)-H Functionalization
| Step | Description | Intermediate |
|---|---|---|
| 1. Initiation | Generation of a nitrogen-centered radical from a this compound derivative. | ArSO₂N•R |
| 2. Propagation | Intramolecular 1,5-hydrogen atom transfer (1,5-HAT) from a δ-C-H bond. | ArSO₂NHR (with C• radical on alkyl chain) |
| 3. Functionalization | Trapping of the carbon-centered radical by a reagent (e.g., heteroaryl salt, cyanide source). | Functionalized product |
Transition Metal-Catalyzed Coupling and Functionalization Reactions (e.g., Rh-catalyzed C-H amidation, Pd-catalyzed C-C couplings)
The aromatic ring of this compound is amenable to functionalization through transition metal-catalyzed cross-coupling and C-H activation reactions.
Rhodium-Catalyzed C-H Amidation: Rhodium(III) catalysts are effective for the C-H activation and subsequent amidation of aryl compounds. nih.govnih.gov For this compound, the sulfonamide group itself can act as a directing group, guiding the rhodium catalyst to an ortho C-H bond. However, the presence of the ortho-methyl group sterically hinders the C6-position, making the C2-H bond (which is already substituted with a methyl group) an unlikely site. Therefore, other directing groups would be necessary to functionalize the C-H bonds of the aromatic ring. In a broader context, if the sulfonamide nitrogen is part of a directing group structure (like a picolinamide), it can effectively direct a catalyst to achieve regioselective C-H functionalization. nih.gov
Palladium-Catalyzed C-C Couplings: Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are powerful tools for forming new carbon-carbon bonds. mdpi.comnih.gov The reactivity of this compound in these reactions is influenced by its substituents. The fluorine atom, typically a poor leaving group in nucleophilic substitution, can be activated for C-F bond coupling under specific palladium or nickel catalysis conditions, particularly when positioned ortho to an activating group. mdpi.comresearchgate.net
In a typical Suzuki-Miyaura coupling, an aryl halide or triflate is coupled with an organoboron reagent. If this compound were first converted to an aryl halide (e.g., 3-Fluoro-2-methyl-X-benzenesulfonamide, where X = Br, I), it would readily participate in these couplings. The general catalytic cycle involves:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. researchgate.net
The electron-withdrawing sulfonamide group and the fluorine atom would activate the ring towards oxidative addition, while the ortho-methyl group provides steric hindrance that can influence the rate and efficiency of the coupling.
Table 2: Comparison of Potential Pd-Catalyzed Coupling Reactions
| Reaction | Coupling Partner | Key Intermediate | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Aryl-Pd(II)-Aryl' | Biaryl compound |
| Heck | Alkene | Aryl-Pd(II)-Alkenyl | Arylated alkene |
| Sonogashira | Terminal alkyne | Aryl-Pd(II)-Alkynyl | Aryl alkyne |
Click Chemistry Reaction Mechanisms for Triazole Conjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for creating 1,2,3-triazole linkages. organic-chemistry.orgnih.gov To involve this compound in such a reaction, it must first be functionalized with either a terminal alkyne or an azide (B81097) group.
Mechanism of CuAAC: The widely accepted mechanism for CuAAC is not a concerted 1,3-dipolar cycloaddition but rather a stepwise process involving copper acetylide intermediates. organic-chemistry.org
Copper Acetylide Formation: A terminal alkyne reacts with a Cu(I) species to form a copper acetylide.
Azide Coordination: The azide coordinates to the copper center of the acetylide complex.
Cyclization: A six-membered copper metallacycle is formed.
Ring Contraction and Protonolysis: The metallacycle contracts to a triazolyl-copper derivative, which upon protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper catalyst. organic-chemistry.org
For example, if this compound were modified to contain a propargyl group on the nitrogen (forming N-propargyl-3-fluoro-2-methylbenzenesulfonamide), it could readily react with an azide partner via the CuAAC mechanism. The high reactivity and functional group tolerance of click chemistry make it a powerful tool for conjugating this fluorinated sulfonamide scaffold to other molecules, such as biomolecules or fluorophores. uochb.cznih.gov
Nucleophilic Substitution and Elimination Pathways in Fluorinated Systems
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the benzene ring of this compound can be a site for nucleophilic aromatic substitution (SNAr). This reaction is favored when the aromatic ring is activated by strong electron-withdrawing groups, such as the sulfonamide (–SO₂NH₂) group. The reaction generally proceeds via a two-step addition-elimination mechanism. beilstein-journals.orgresearchgate.net
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.
Leaving Group Elimination: The fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The rate of SNAr reactions is dependent on the strength of the electron-withdrawing groups and the stability of the Meisenheimer complex. The substitution of fluorine in fluorinated aromatic compounds with nucleophiles like alkoxides, thiolates, and amines is a well-established transformation. beilstein-journals.orgrsc.org
Elimination Pathways: Elimination reactions typically involve the removal of two substituents from adjacent atoms to form a double bond. indusuni.ac.inmgscience.ac.in For a molecule like this compound itself, a standard elimination is not feasible. However, in derivatives, elimination pathways become relevant. For fluorinated compounds, the E1cb (Elimination, Unimolecular, conjugate Base) mechanism is often observed. siue.edu This is due to the high electronegativity of fluorine, which increases the acidity of hydrogens on the adjacent (β) carbon. siue.edu
The E1cb mechanism proceeds in two steps:
Carbanion Formation: A strong base removes a proton from the β-carbon, forming a carbanion. This step is typically fast and reversible.
Leaving Group Departure: The leaving group on the α-carbon departs, forming the alkene. This is the slow, rate-determining step.
This pathway is distinct from concerted E2 reactions or E1 reactions that proceed through a carbocation. indusuni.ac.inmasterorganicchemistry.com The stability of the intermediate carbanion is key, favoring the formation of the least substituted alkene (Hofmann product) in many cases. siue.edu
Kinetic Analysis and Reaction Order Determination
Determining the reaction kinetics is essential for understanding the mechanism and optimizing reaction conditions. The reaction order with respect to each reactant (e.g., this compound derivative, coupling partner, catalyst) can be determined by systematically varying the initial concentration of one component while keeping the others constant and measuring the initial reaction rate.
For instance, in a hypothetical Pd-catalyzed Suzuki coupling of a brominated derivative of this compound (Ar-Br) with a boronic acid (R-B(OH)₂), the rate law is expected to be of the form: Rate = k[Ar-Br]ᵃ[R-B(OH)₂]ᵇ[Pd catalyst]ᶜ
The exponents a, b, and c represent the reaction order for each component. These are determined by plotting the logarithm of the initial rate versus the logarithm of the concentration of the varied component. The slope of the resulting line gives the reaction order.
Table 3: Hypothetical Kinetic Data for a Pd-Catalyzed Coupling
| Experiment | [Ar-Br] (M) | [R-B(OH)₂] (M) | [Pd Catalyst] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.10 | 0.10 | 0.001 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 0.001 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 0.001 | 1.5 x 10⁻⁵ |
| 4 | 0.10 | 0.10 | 0.002 | 3.0 x 10⁻⁵ |
This is a hypothetical data set for illustrative purposes.
From this hypothetical data:
Comparing experiments 1 and 2, doubling [Ar-Br] doubles the rate, suggesting the reaction is first order with respect to the aryl bromide (a=1).
Comparing experiments 1 and 3, doubling [R-B(OH)₂] has no effect on the rate, suggesting the reaction is zero order with respect to the boronic acid (b=0) under these conditions, which can occur if transmetalation is not the rate-determining step.
Comparing experiments 1 and 4, doubling the catalyst concentration doubles the rate, indicating the reaction is first order with respect to the palladium catalyst (c=1).
Derivatization and Functionalization Strategies of 3 Fluoro 2 Methylbenzenesulfonamide Scaffolds
Chemical Modifications at the Sulfonamide Nitrogen Atom
The nitrogen atom of the sulfonamide group in 3-fluoro-2-methylbenzenesulfonamide is a primary site for chemical modification. Its reactivity allows for the introduction of a wide range of substituents, enabling the diversification of the parent structure. Common strategies include N-alkylation, N-acylation, and the formation of related functional groups such as sulfonyl azides.
N-Alkylation and N,N-Dialkylation for Structural Diversification
N-Alkylation of sulfonamides, including those analogous to this compound, is a fundamental transformation for introducing alkyl groups onto the nitrogen atom. This can be achieved through various methods, leading to either mono- or di-alkylated products.
One effective method involves the use of alcohols as alkylating agents in the presence of a manganese catalyst. semanticscholar.org This approach is advantageous due to the wide availability and lower toxicity of alcohol reagents. For instance, the N-benzylation of 2-methylbenzenesulfonamide has been accomplished with benzyl (B1604629) alcohol, providing the N-alkylated product in good yield. semanticscholar.org Another strategy employs alkyl halides in the presence of a base. The use of ionic liquids as the solvent can accelerate these reactions and often leads to high yields of the desired N,N-disubstituted sulfonamides.
The table below summarizes representative conditions for the N-alkylation of benzenesulfonamide (B165840) derivatives, which are applicable to the this compound scaffold.
| Alkylating Agent | Catalyst/Base | Solvent | Product Type | Yield (%) |
| Benzyl Alcohol | Mn(I) PNP pincer complex / K₂CO₃ | Xylenes | Mono-alkylated | 86 |
| Benzyl Bromide | NaOH | Tetrahydrofuran | Di-alkylated | - |
| Alkyl Halide | KOH | Ionic Liquid (BmimPF₆) | Di-alkylated | High |
Data is based on reactions with analogous sulfonamide substrates and is representative of the potential for this compound.
Formation of N-Acylated and N-Substituted Amide Derivatives
The sulfonamide nitrogen can also be acylated to form N-acylsulfonamides, a functional group present in numerous biologically active compounds. nih.gov A versatile method for this transformation is the use of N-acylbenzotriazoles as acylating agents in the presence of a base like sodium hydride. semanticscholar.orgresearchgate.net This method is compatible with a variety of acyl groups, including those for which the corresponding acyl chlorides are unstable or difficult to prepare. semanticscholar.org
Alternatively, metal triflates, such as copper(II) triflate (Cu(OTf)₂), can catalyze the N-acylation of sulfonamides using either carboxylic anhydrides or acyl chlorides. tandfonline.com This method is often efficient even with low catalyst loading. tandfonline.com These approaches provide access to a diverse range of N-substituted amide derivatives of this compound.
Below is a table of representative N-acylation reactions of sulfonamides.
| Acylating Agent | Reagent/Catalyst | Solvent | Product | Yield (%) |
| N-Acylbenzotriazole | NaH | Tetrahydrofuran | N-Acylsulfonamide | 76-100 |
| Acetic Anhydride | Cu(OTf)₂ (cat.) | - | N-Acetylsulfonamide | Good to Excellent |
| Acyl Chloride | Cu(OTf)₂ (cat.) | - | N-Acylsulfonamide | Good to Excellent |
Data is based on reactions with analogous sulfonamide substrates and is representative for this compound.
Synthesis of Sulfonyl Azides and Related Functional Groups
The conversion of sulfonamides to sulfonyl azides introduces a highly versatile functional group that can participate in various subsequent reactions, such as cycloadditions and diazo transfers. wikipedia.org The most common method for the synthesis of sulfonyl azides is the reaction of the corresponding sulfonyl chloride with sodium azide (B81097). wikipedia.org Therefore, to prepare 3-fluoro-2-methylbenzenesulfonyl azide, one would first need to synthesize 3-fluoro-2-methylbenzenesulfonyl chloride.
While direct conversion from the sulfonamide is less common, diazo-transfer reagents can sometimes be employed. wikipedia.org More established is the synthesis from the sulfonyl chloride, which can be prepared from the corresponding sulfonic acid or its salt. Once formed, the sulfonyl azide can serve as a precursor to other nitrogen-containing functionalities.
The general reaction for the formation of a sulfonyl azide is as follows:
ArSO₂Cl + NaN₃ → ArSO₂N₃ + NaCl
This reaction is typically carried out in a solvent such as aqueous acetone. wikipedia.org
Aromatic Ring Functionalization Strategies
The aromatic ring of this compound is another key site for chemical modification. The existing substituents, a fluorine atom and a methyl group, along with the sulfonamide group, direct the regioselectivity of electrophilic and metal-catalyzed substitution reactions.
Regioselective Aromatic Substitution Reactions (e.g., C-H Amidation)
Direct C-H functionalization of aromatic rings has emerged as a powerful tool in organic synthesis. For benzenesulfonamide derivatives, iridium-catalyzed ortho-C-H amidation has been reported. nih.gov This reaction utilizes sulfonyl azides as the nitrogen source and allows for the introduction of an amino group at the position ortho to the sulfonamide. In the case of this compound, the directing effect of the sulfonamide group would likely favor amidation at the C6 position. However, the steric hindrance from the adjacent methyl group at C2 and the electronic influence of the fluorine at C3 could affect the regioselectivity and reaction efficiency. Iron-catalyzed C-H amidation has also been developed, offering an alternative approach. researchgate.net
Cross-Coupling Methodologies for C-C and C-Heteroatom Bond Formation (e.g., Suzuki, Negishi)
To introduce new carbon-carbon or carbon-heteroatom bonds to the aromatic ring of this compound, a halogen atom is typically first installed on the ring to serve as a handle for cross-coupling reactions. The positions ortho to the activating methyl group and meta to the deactivating sulfonamide group are potential sites for halogenation.
Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org For a halogenated derivative of this compound (e.g., a bromo or iodo derivative), this reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The choice of palladium catalyst and ligands is crucial for the success of the coupling, especially with potentially challenging substrates. yonedalabs.com
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.org A halogenated this compound could be coupled with various organozinc reagents to form new C-C bonds. nih.gov
The table below illustrates the general conditions for Suzuki and Negishi cross-coupling reactions applicable to aryl halides.
| Coupling Reaction | Coupling Partner | Catalyst | Base | Solvent | Product |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Biaryl |
| Negishi | Arylzinc halide | Pd(PPh₃)₄ | - | Tetrahydrofuran | Biaryl |
These are general conditions; specific substrates may require optimization.
Introduction of Diverse Heterocyclic Moieties onto the Benzenesulfonamide Core
The derivatization of the this compound scaffold by introducing various heterocyclic systems is a key strategy in medicinal chemistry to explore new chemical space and modulate pharmacological properties. The inherent functionalities of the benzenesulfonamide core can be chemically manipulated to serve as anchor points for the construction of more complex hybrid molecules. Functionalization can occur at the sulfonamide nitrogen, the aromatic ring, or the methyl group, following appropriate synthetic transformations. These modifications aim to combine the structural features of the parent sulfonamide with the diverse chemical and biological attributes of various heterocyclic rings, leading to novel molecular architectures.
Integration of Triazole Rings via Cycloaddition Reactions
The 1,2,3-triazole ring is a highly sought-after heterocycle in drug discovery due to its stability, aromatic nature, and capacity to engage in hydrogen bonding and dipole interactions. A prominent and efficient method for its synthesis is the [3+2] cycloaddition reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
To integrate a triazole moiety onto the this compound core, a common strategy involves the introduction of either an azide or an alkyne functional group to the scaffold, which then serves as a precursor for the cycloaddition. For instance, an amino-substituted derivative of this compound can be converted to an aryl azide via diazotization followed by reaction with sodium azide. Alternatively, functionalization at the methyl group could introduce an alkyne handle.
The subsequent cycloaddition reaction involves treating the azide-functionalized sulfonamide with a terminal alkyne (or vice-versa) in the presence of a copper(I) catalyst. This reaction is known for its high regioselectivity, exclusively yielding the 1,4-disubstituted-1,2,3-triazole isomer. indexcopernicus.commdpi.com The reaction conditions are generally mild, often proceeding at room temperature in various solvents, including aqueous mixtures, which aligns with the principles of green chemistry. mdpi.com This synthetic approach provides a reliable pathway to a diverse library of triazole-benzenesulfonamide hybrids by varying the substitution on the alkyne partner.
Table 1: Representative Synthesis of 1,2,3-Triazole-Benzenesulfonamide Hybrids via CuAAC
| Entry | Azide Precursor | Alkyne Partner (R-C≡CH) | Resulting Triazole Hybrid |
| 1 | 4-Azido-3-fluoro-2-methylbenzenesulfonamide | Phenylacetylene | 3-Fluoro-2-methyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide |
| 2 | 4-Azido-3-fluoro-2-methylbenzenesulfonamide | Propargyl alcohol | 4-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3-fluoro-2-methylbenzenesulfonamide |
| 3 | 4-Azido-3-fluoro-2-methylbenzenesulfonamide | 1-Ethynylcyclohexene | 4-(4-(Cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)-3-fluoro-2-methylbenzenesulfonamide |
Synthesis of Thiazolidinone and Thiazinone Hybrid Scaffolds
Thiazolidinones, particularly thiazolidin-4-ones, and their six-membered analogs, thiazinones, are important heterocyclic scaffolds known for their wide range of chemical reactivity and presence in various biologically active compounds. Their synthesis as hybrids with the this compound core typically involves cyclocondensation reactions.
Thiazolidinone Hybrids: The most common route to 2,3-disubstituted 1,3-thiazolidin-4-ones is a one-pot, three-component reaction involving an amine, a carbonyl compound (aldehyde), and a mercaptoacetic acid derivative. To apply this to the target scaffold, an amino derivative of this compound is required as the starting amine.
The reaction proceeds via the initial formation of a Schiff base (imine) between the aromatic amine and an aldehyde. Subsequent nucleophilic attack by the sulfur atom of thioglycolic acid on the imine carbon, followed by intramolecular cyclization via amide bond formation with the elimination of a water molecule, yields the final thiazolidin-4-one ring. This multicomponent approach allows for significant structural diversity by varying the aldehyde component.
Table 2: Synthesis of Thiazolidin-4-one-Benzenesulfonamide Hybrids
| Entry | Amine Precursor | Aldehyde (R-CHO) | Mercapto Acid | Resulting Thiazolidinone Hybrid |
| 1 | 4-Amino-3-fluoro-2-methylbenzenesulfonamide | Benzaldehyde | Thioglycolic acid | 4-(2-Phenyl-4-oxothiazolidin-3-yl)-3-fluoro-2-methylbenzenesulfonamide |
| 2 | 4-Amino-3-fluoro-2-methylbenzenesulfonamide | 4-Chlorobenzaldehyde | Thioglycolic acid | 4-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-3-fluoro-2-methylbenzenesulfonamide |
| 3 | 4-Amino-3-fluoro-2-methylbenzenesulfonamide | Furan-2-carbaldehyde | Thioglycolic acid | 4-(2-(Furan-2-yl)-4-oxothiazolidin-3-yl)-3-fluoro-2-methylbenzenesulfonamide |
Thiazinone Hybrids: The synthesis of 1,3-thiazinan-4-ones, the six-membered ring analogs of thiazolidin-4-ones, follows a similar three-component cyclocondensation strategy. The key difference is the use of 3-mercaptopropionic acid instead of thioglycolic acid. nih.govnih.gov
The reaction involves the condensation of an amine (such as an amino-substituted this compound), a suitable aldehyde, and 3-mercaptopropionic acid. The mechanism is analogous to the thiazolidinone synthesis, beginning with imine formation, followed by cyclization to form the six-membered thiazinone ring. nih.gov This method provides a straightforward entry to these larger heterocyclic systems.
Table 3: Synthesis of Thiazinan-4-one-Benzenesulfonamide Hybrids
| Entry | Amine Precursor | Aldehyde (R-CHO) | Mercapto Acid | Resulting Thiazinone Hybrid |
| 1 | 4-Amino-3-fluoro-2-methylbenzenesulfonamide | Benzaldehyde | 3-Mercaptopropionic acid | 4-(2-Phenyl-4-oxothiazinan-3-yl)-3-fluoro-2-methylbenzenesulfonamide |
| 2 | 4-Amino-3-fluoro-2-methylbenzenesulfonamide | 4-Methoxybenzaldehyde | 3-Mercaptopropionic acid | 4-(2-(4-Methoxyphenyl)-4-oxothiazinan-3-yl)-3-fluoro-2-methylbenzenesulfonamide |
| 3 | 4-Amino-3-fluoro-2-methylbenzenesulfonamide | Thiophene-2-carbaldehyde | 3-Mercaptopropionic acid | 4-(2-(Thiophen-2-yl)-4-oxothiazinan-3-yl)-3-fluoro-2-methylbenzenesulfonamide |
Role of 3 Fluoro 2 Methylbenzenesulfonamide As a Chemical Building Block in Complex Organic Synthesis
Utilization in the Construction of Advanced Organic Scaffolds
Based on the known reactivity of benzenesulfonamides, 3-Fluoro-2-methylbenzenesulfonamide could theoretically be utilized in the construction of various organic scaffolds. The sulfonamide nitrogen can be N-alkylated or N-arylated to introduce diverse substituents. Furthermore, the aromatic ring could potentially undergo further functionalization, although the directing effects of the existing substituents would need to be considered. The presence of the fluorine and methyl groups provides specific steric and electronic properties that could be exploited in the design of targeted molecules. For instance, in the context of medicinal chemistry, these features could influence the binding of the molecule to a biological target.
Applications in the Modular Synthesis of Multifunctionalized Compounds
The concept of modular synthesis involves the assembly of complex molecules from pre-functionalized building blocks. This compound could, in principle, serve as such a module. The sulfonamide moiety can be readily formed from the corresponding sulfonyl chloride and an amine, allowing for the late-stage introduction of this functional group into a synthetic sequence. This approach would enable the creation of libraries of compounds with varying substituents on the amine portion, facilitating structure-activity relationship studies.
Contribution to the Development of Novel Synthetic Methodologies and Reagents
There is no evidence in the public domain to suggest that this compound has been instrumental in the development of novel synthetic methodologies or as a specific reagent. The development of new reactions often involves the use of simpler, more readily available starting materials. While new applications for existing compounds are always a possibility, this particular sulfonamide has not yet been reported in such a context.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Fluoro-2-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Start with 3-fluoro-2-methylbenzenesulfonyl chloride (synthesized via chlorination of the corresponding sulfonic acid). React with ammonia or primary amines in anhydrous solvents (e.g., dichloromethane or DMF) under inert atmosphere.
- Use bases like triethylamine (1–2 eq) to neutralize HCl byproducts. Optimal temperatures range from 0–25°C, with reaction times of 4–12 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Key Parameters :
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NH3 (aq) | DCM | 0–5 | 65–75 | >95% |
| MeNH2 | DMF | 25 | 80–85 | >98% |
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : 1H NMR to confirm methyl and sulfonamide proton environments; 19F NMR for fluorine substitution verification (δ −110 to −120 ppm typical for aromatic F) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ = 204.0422 for C7H8FNO2S).
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% for pharmaceutical-grade samples) .
Q. What are the common reactivity patterns of this compound in nucleophilic substitution or coupling reactions?
- Reactivity :
- Nucleophilic Substitution : The sulfonamide group can act as a leaving group in alkaline conditions, enabling Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .
- Electrophilic Aromatic Substitution : Fluorine and methyl groups direct further substitution to the para position of the benzene ring.
- Challenges : Steric hindrance from the methyl group may reduce reaction rates; use Pd catalysts (e.g., Pd(PPh3)4) to enhance coupling efficiency .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound against specific enzymatic targets?
- Experimental Design :
- Enzyme Inhibition Assays : Use purified enzymes (e.g., carbonic anhydrase) in kinetic studies with varying inhibitor concentrations. Monitor activity via UV-Vis spectroscopy (e.g., hydrolysis of 4-nitrophenyl acetate) .
- Protein Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (KD) and thermodynamic parameters .
- Controls : Include known inhibitors (e.g., acetazolamide) for comparative analysis.
Q. What strategies are employed to resolve discrepancies in reported spectral data or conflicting reactivity outcomes for sulfonamide derivatives?
- Resolution Workflow :
Replicate Experiments : Verify synthetic steps under standardized conditions.
Orthogonal Analysis : Combine NMR, X-ray crystallography (if crystals form), and computational modeling (DFT for NMR chemical shift prediction) .
Database Cross-Check : Compare data with DSSTox or PubChem entries to identify outliers .
- Case Study : Conflicting 19F NMR shifts may arise from solvent effects; reanalyze in deuterated DMSO or CDCl3 .
Q. In what ways does the fluorine substitution at the 3-position influence the electronic and steric properties of 2-methylbenzenesulfonamide in supramolecular interactions?
- Electronic Effects :
- Fluorine’s strong electron-withdrawing nature increases the acidity of the sulfonamide NH group (pKa ~8–9), enhancing hydrogen-bonding capacity with biological targets .
- Steric Effects :
- The 3-F/2-Me substitution creates a steric "pocket," favoring interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
- Computational Insights :
- Density Functional Theory (DFT) calculations reveal reduced HOMO-LUMO gaps, increasing electrophilicity for nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
